molecular formula C15H11F6N B8366984 C,C-bis-(4-trifluoromethyl-phenyl)-methylamine

C,C-bis-(4-trifluoromethyl-phenyl)-methylamine

Cat. No.: B8366984
M. Wt: 319.24 g/mol
InChI Key: MCTOBGVMLOBYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C,C-bis-(4-trifluoromethyl-phenyl)-methylamine is a useful research compound. Its molecular formula is C15H11F6N and its molecular weight is 319.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11F6N

Molecular Weight

319.24 g/mol

IUPAC Name

bis[4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C15H11F6N/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8,13H,22H2

InChI Key

MCTOBGVMLOBYTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5 mmol magnesium-turnings in 10 ml diethyl ether was treated with 5 mmol 4-bromobenzotrifluoride to form the corresponding Grignard-reagent. This reagent was slowly added to a cooled solution of 5 mmol 4-(trifluoromethyl)benzonitrile in 10 ml of tetrahydrofuran at −70° C. After 1 hour at −70° C., the reaction mixture was stirred additional 2 hours at room temperature and then refluxed overnight. The resulting mixture was cooled again to 0° C. and diluted with 10 ml of methanol and 10 mmol sodium borohydride were added. After stirring for 2 hours at room temperature, the mixture was poured into 100 ml of 0.5 M aqueous hydrochloric acid and extracted with diethyl ether. The aqueous phase was adjusted to pH=10 by addition of diluted aqueous sodium hydroxide and extracted 3 times with dichloromethane. Chromatography (SiO2; dichloromethane/methanol) yielded the title compound as a slightly brown foam.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mmol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
2%

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